Odor Profile Specificity: Coffee-Roasted Meat vs. Onion/Cabbage in Methyl 2-Thiofuroate
S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate delivers a coffee-like roasted meat aroma with hydrolysed vegetable-type character [1]. In contrast, the closest commercially available thioester analog, methyl 2-thiofuroate (FEMA 3311, JECFA 1083), is consistently described as having a fried/cooked onion, milky, creamy, and cabbage-like odor profile [2]. This sensory divergence is attributable to the substitution pattern: the target compound features a 2,5-dimethylfuran-3-yl thioester group, whereas methyl 2-thiofuroate is a simple S-methyl ester [3].
| Evidence Dimension | Odor character description (standardized organoleptic evaluation at 0.10% in dipropylene glycol or propylene glycol) |
|---|---|
| Target Compound Data | Coffee-like roasted meat aroma; hydrolysed vegetable-type flavour (FEMA 3481 / JECFA 1071) |
| Comparator Or Baseline | Methyl 2-thiofuroate: fried/cooked onion, milky, creamy, cabbage (FEMA 3311 / JECFA 1083) |
| Quantified Difference | Qualitatively distinct odor categories (roasted meat/coffee vs. alliaceous/onion/milky). No overlapping primary descriptors. |
| Conditions | Odor evaluation at 0.10% in propylene glycol or dipropylene glycol, as reported in FEMA GRAS and JECFA specification monographs. |
Why This Matters
For procurement targeting savory, coffee, or roasted meat flavor applications, methyl 2-thiofuroate or other furan thioesters with alliaceous notes cannot serve as drop-in replacements without fundamentally altering the sensory profile.
- [1] FAO/WHO. JECFA Specifications for Flavourings: 2,5-Dimethyl-3-thiofuroylfuran. https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003 View Source
- [2] The Good Scents Company. Methyl 2-thiofuroate (CAS 13679-61-3) odor description. http://www.thegoodscentscompany.com/data/rw1002781.html View Source
- [3] FAO/WHO. JECFA Specifications for Flavourings: S-Methyl thiofuroate (JECFA 1083). https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1083 View Source
